molecular formula C9H9ClO2 B195654 1-(3-Chlorophenyl)-1-hydroxypropan-2-one CAS No. 857233-13-7

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Cat. No.: B195654
CAS No.: 857233-13-7
M. Wt: 184.62 g/mol
InChI Key: HTTAEBUFKZSUKE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone moiety

Scientific Research Applications

1-(3-Chlorophenyl)-1-hydroxypropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The safety data sheet for “1-(3-Chlorophenyl)-1-hydroxypropan-2-one” indicates that it is for R&D use only and not for medicinal, household, or other use . It also provides first aid measures in case of inhalation, skin contact, eye contact, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: 1-(3-Chlorophenyl)-2-propanone.

    Reduction: 1-(3-Chlorophenyl)-1,2-propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)-2-propanone: Similar structure but lacks the hydroxy group.

    1-(3-Chlorophenyl)-1,2-propanediol: Similar structure but with an additional hydroxy group.

Uniqueness: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434106
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857233-13-7
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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